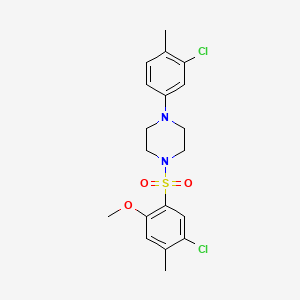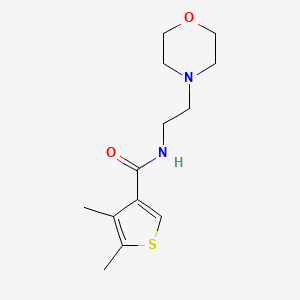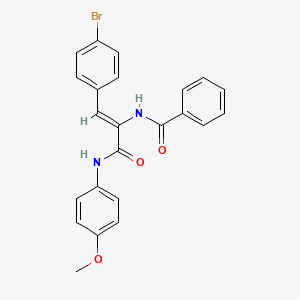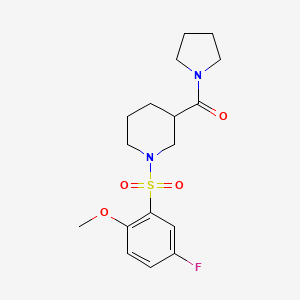
1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Descripción general
Descripción
1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O3S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine is 428.0728191 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Receptor Antagonist Research
This compound is related to the synthesis and evaluation of derivatives for their potential as receptor antagonists. For example, compounds with structural similarities have been studied for their antagonistic activities on serotonin receptors, which are crucial for various physiological processes, including mood regulation and gastrointestinal function. One such study prepared piperazine derivatives as 5-HT7 receptor antagonists, indicating their potential in targeting specific serotonin receptor subtypes for therapeutic purposes (Juhee Yoon et al., 2008).
2. Antimicrobial Activities
Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The development of novel 1,2,4-Triazole derivatives from reactions involving primary amines has shown promising results against microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (H. Bektaş et al., 2010).
3. HIV-1 Research
Research into bis(heteroaryl)piperazines (BHAPs), including similar compounds, has led to the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are critical for advancing treatments for HIV-1, demonstrating the compound's importance in viral therapy research (D. Romero et al., 1994).
4. Structural and Computational Analysis
Compounds structurally related to "1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine" have been synthesized, with their crystal structures and computational density functional theory (DFT) calculations explored. These studies provide insights into the compound's properties, including reactivity and potential applications in various fields (K. Kumara et al., 2017).
5. Alzheimer's Disease Research
The compound's derivatives have been investigated for their potential in treating cognitive disorders like Alzheimer's Disease. Optimization of such compounds has led to the identification of candidates with high affinity for specific receptors, indicating their utility in developing treatments for neurodegenerative diseases (R. Nirogi et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(11-16(13)20)22-6-8-23(9-7-22)27(24,25)19-12-17(21)14(2)10-18(19)26-3/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUIKYKDFQZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4573504.png)
![N-(2-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4573512.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4573513.png)

![4-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4573521.png)

![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4573535.png)
![Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B4573541.png)
![propyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4573567.png)
![1-phenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4573577.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4573584.png)
![2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(propan-2-yl)benzamide](/img/structure/B4573594.png)
